

# Commercial availability of Methyl 2-Methyloxazole-5-acetate

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## Compound of Interest

Compound Name: Methyl 2-Methyloxazole-5-acetate

Cat. No.: B2777956

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## In-depth Technical Guide: Methyl 2-Methyloxazole-5-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-Methyloxazole-5-acetate**, a heterocyclic compound of interest in chemical synthesis and potential pharmaceutical applications. This document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and a workflow diagram for its preparation.

## Commercial Availability

**Methyl 2-Methyloxazole-5-acetate** (CAS No: 1276083-60-3) is available from a number of specialized chemical suppliers. The following table summarizes the available quantitative data from selected vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Catalog Number	Purity	Quantity	Price (USD)
Sigma-Aldrich	SY3H98B97CD9	95%	Custom	Contact for Pricing
EON Biotech	1276083-60-3	Not Specified	Custom	Contact for Pricing
Fluorochem	10-F218022	90%	1g	€1,336.00
Cenmed	C007B-582635	Not Specified	250mg	\$327.81

## Physicochemical Properties

**Methyl 2-Methyloxazole-5-acetate** is a liquid at room temperature.<sup>[1]</sup> Key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	1276083-60-3	<sup>[1]</sup> <sup>[2]</sup>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub>	<sup>[2]</sup>
Molecular Weight	155.15 g/mol	<sup>[1]</sup> <sup>[2]</sup>
IUPAC Name	methyl 2-(2-methyloxazol-5-yl)acetate	<sup>[1]</sup>
InChI Key	HGOPQUVMYSFDKH-UHFFFAOYSA-N	<sup>[1]</sup>
Physical Form	Liquid	<sup>[1]</sup>
Purity	95%	<sup>[1]</sup>
Storage Temperature	Refrigerator	<sup>[1]</sup>

## Synthesis of Methyl 2-Methyloxazole-5-acetate

While a specific detailed protocol for the synthesis of **Methyl 2-Methyloxazole-5-acetate** is not readily available in the searched literature, a general and plausible synthetic route can be adapted from established methods for the synthesis of similar oxazole derivatives. The following proposed experimental protocol is based on the well-known Hantzsch oxazole synthesis, which involves the reaction of an  $\alpha$ -haloketone with an amide. In this case, a suitable starting material would be a methyl 4-haloacetoacetate.

## Proposed Experimental Protocol

### Materials:

- Methyl 4-chloro-3-oxobutanoate (or methyl 4-bromo-3-oxobutanoate)
- Acetamide
- Anhydrous solvent (e.g., toluene, xylene, or DMF)
- Dehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide) or Dean-Stark apparatus
- Sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

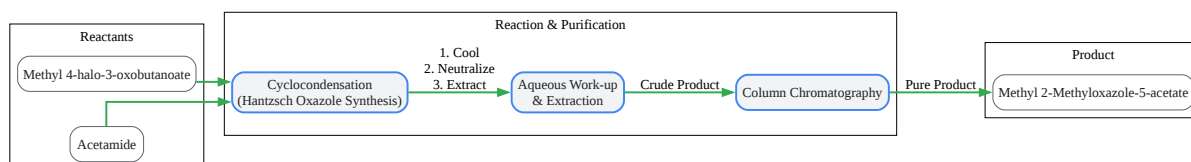
### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer (and a Dean-Stark trap if using azeotropic removal of water), dissolve methyl 4-chloro-3-oxobutanoate and a molar excess of acetamide in an anhydrous solvent.
- **Reaction:** Add a catalytic amount of a dehydrating agent like concentrated sulfuric acid. Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Work-up:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers.
- **Washing:** Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **Methyl 2-Methyloxazole-5-acetate**.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Synthesis Workflow

The following diagram illustrates the proposed synthesis workflow for **Methyl 2-Methyloxazole-5-acetate**.



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Caption: Proposed synthesis workflow for **Methyl 2-Methyloxazole-5-acetate**.

## Safety Information

**Methyl 2-Methyloxazole-5-acetate** is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[3][4]

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## References

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